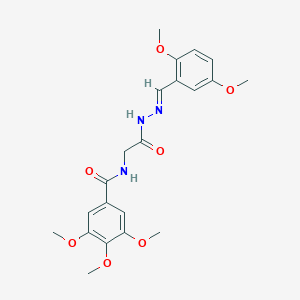
1-Cyclobutoxy-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutoxy-4-ethynylbenzene is an organic compound with the molecular formula C12H12O It is characterized by a benzene ring substituted with a cyclobutoxy group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-4-ethynylbenzene can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via the reaction of cyclobutanol with an appropriate benzene derivative under acidic conditions to form the cyclobutoxybenzene intermediate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the cyclobutoxybenzene intermediate reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Cyclobutoxy-4-ethynylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming various substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be used for nucleophilic addition to the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Nucleophilic Addition: Formation of substituted alkenes or alkynes.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
1-Cyclobutoxy-4-ethynylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-Cyclobutoxy-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various derivatives with different biological and chemical properties.
類似化合物との比較
1-Cyclobutoxy-4-bromobenzene: Similar structure but with a bromine atom instead of an ethynyl group.
1-Cyclobutoxy-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1-Cyclobutoxy-4-nitrobenzene: Similar structure but with a nitro group instead of an ethynyl group.
Uniqueness: 1-Cyclobutoxy-4-ethynylbenzene is unique due to the presence of both a cyclobutoxy group and an ethynyl group on the benzene ring
特性
IUPAC Name |
1-cyclobutyloxy-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h1,6-9,11H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJCMVCKAUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

![5-cyclohexylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3003685.png)
![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)
